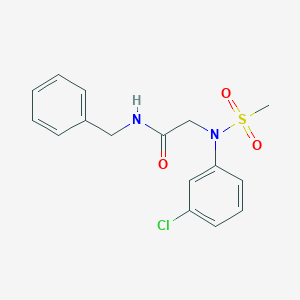
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to investigate the role of EAATs in neurological disorders and to develop potential therapeutic agents.
Mecanismo De Acción
TBOA selectively inhibits 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide by blocking the binding of glutamate to the transporter. This leads to an accumulation of extracellular glutamate and subsequent activation of glutamate receptors. The mechanism of action of TBOA has been extensively studied and has been shown to be highly specific for 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide.
Biochemical and Physiological Effects
TBOA has been shown to have a wide range of biochemical and physiological effects. It can induce seizures in animal models, which has been used to study the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in epilepsy. It has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. TBOA has been used to study the effects of glutamate accumulation on synaptic plasticity, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA is a highly specific inhibitor of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, making it a valuable tool for scientific research. Its potency and selectivity make it useful for studying the effects of glutamate accumulation on neuronal function. However, TBOA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Its neurotoxic effects also limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of TBOA in scientific research. One area of interest is the development of novel EAAT inhibitors for the treatment of neurological disorders. TBOA has been used as a lead compound for the development of new inhibitors with improved efficacy and specificity. Another area of interest is the study of the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in synaptic plasticity and learning and memory. TBOA has been used to study the effects of glutamate accumulation on these processes, and further research could lead to new insights into the mechanisms underlying learning and memory. Finally, TBOA could be used to study the effects of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide on other neurotransmitters and neuromodulators, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.
Métodos De Síntesis
TBOA can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde, 2-methylphenylhydrazine, and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield TBOA. The synthesis of TBOA has been optimized to improve yield and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
TBOA is widely used in scientific research to investigate the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysfunction of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can lead to an accumulation of glutamate, which can cause excitotoxicity and neuronal damage. TBOA is used to inhibit 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and study the effects of glutamate accumulation on neuronal function.
Propiedades
Nombre del producto |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H25NO2/c1-15-7-5-6-8-18(15)22-20(24)14-13-19(23)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) |
Clave InChI |
TWBFFFYWUOSSIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)